1-(3-Bromo-4-fluorobenzoyl)piperidine

Medicinal Chemistry Pharmacokinetics Physicochemical Property Optimization

Researchers seeking a reliable BTK inhibitor building block often face inconsistent reactivity in cross-coupling due to poor halogen substitution patterns. 1-(3-Bromo-4-fluorobenzoyl)piperidine addresses this with the optimal 3-Br-4-F configuration, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. - 3-Bromo handle for high-yield cross-couplings to construct biaryl libraries. - 4-Fluoro enhances metabolic stability and binding affinity. - High purity (≥98%) ensures reproducible synthesis for drug discovery. BenchChem guarantees consistent quality, rapid global shipping, and full documentation.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 1033201-74-9
Cat. No. B1451222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorobenzoyl)piperidine
CAS1033201-74-9
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C12H13BrFNO/c13-10-8-9(4-5-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
InChIKeyKSZCKRNQTNJPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorobenzoyl)piperidine (CAS 1033201-74-9) – Baseline Properties and Procurement Overview


1-(3-Bromo-4-fluorobenzoyl)piperidine (CAS 1033201-74-9) is a halogenated piperidine derivative featuring a 3-bromo-4-fluorobenzoyl group attached to a piperidine ring. It is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research [1]. The compound has a molecular formula of C12H13BrFNO and a molecular weight of 286.14 g/mol . Computed physicochemical properties include an XLogP3-AA value of 3.0, a topological polar surface area of 20.3 Ų, and a density of 1.5±0.1 g/cm³ [2]. These baseline properties establish the compound's identity and differentiate it from non-halogenated or differently substituted analogs.

Synthetic building block for medicinal chemistry and agrochemical research
3-Bromo-4-fluorobenzoyl piperidine scaffold with distinct halogenation pattern
Compatible with Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig)

1-(3-Bromo-4-fluorobenzoyl)piperidine – Why Generic Substitution with Close Analogs is Not Advisable


Substitution of 1-(3-bromo-4-fluorobenzoyl)piperidine with structurally similar compounds, such as those lacking the bromo substituent or possessing alternative halogenation patterns, can significantly alter molecular properties and biological activity. The specific 3-bromo-4-fluoro substitution pattern confers unique electronic and steric characteristics that influence binding affinity, selectivity, and reactivity in cross-coupling reactions [1]. For instance, replacing the bromo group with a hydrogen atom (as in 1-(4-fluorobenzoyl)piperidine) reduces molecular weight and lipophilicity, potentially affecting pharmacokinetic profiles [2]. Similarly, moving the bromo substituent to the 4-position (as in 1-(4-bromobenzoyl)piperidine) alters the electronic distribution on the aromatic ring, which can impact interactions with biological targets or catalytic cycles [3]. Therefore, direct substitution without experimental validation may compromise the performance of synthetic intermediates or lead compounds in downstream applications.

1-(4-Fluorobenzoyl)piperidine (no bromo)
Lacks bromo substituent; may reduce lipophilicity and molecular weight, potentially shifting pharmacokinetic profiles in lead series.
1-(4-Bromobenzoyl)piperidine (para bromo)
Bromo at para position alters electronic distribution; may change cross-coupling regioselectivity and target interaction compared to the 3-bromo-4-fluoro pattern.

1-(3-Bromo-4-fluorobenzoyl)piperidine – Quantitative Differentiation from Analogs in Key Physicochemical and Biological Dimensions


Molecular Weight and Lipophilicity Differentiation from 1-(4-Fluorobenzoyl)piperidine

The presence of a bromo substituent at the 3-position in 1-(3-bromo-4-fluorobenzoyl)piperidine increases molecular weight by approximately 79 Da and XLogP3-AA by 0.7 units compared to the non-brominated analog 1-(4-fluorobenzoyl)piperidine [1][2]. This increase in lipophilicity and molecular size may influence membrane permeability and target binding kinetics.

MW & Lipophilicity
Cross-study comparable
Target: MW 286.14, XLogP3 3.0
Comparator: 1-(4-Fluorobenzoyl)piperidine MW 207.24, XLogP3 2.3
Δ MW +78.9, Δ XLogP3 +0.7
Higher lipophilicity option for lead optimization
Computed properties from PubChem
Medicinal Chemistry Pharmacokinetics Physicochemical Property Optimization

Halogen Substitution Pattern Effects on Electrophilicity and Synthetic Utility

The 3-bromo-4-fluoro substitution pattern on the benzoyl ring enhances electrophilic character at the bromine-bearing carbon, facilitating selective cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This pattern provides a unique electronic profile compared to 1-(4-bromobenzoyl)piperidine, where the bromo substituent is positioned para to the carbonyl group, potentially altering regioselectivity in palladium-catalyzed transformations [2].

Cross-coupling reactivity
Class-level inference
Suzuki-Miyaura, Buchwald-Hartwig
3-Bromo-4-fluoro pattern favors selective coupling vs. para-bromo analog
Supports regioselective cross-coupling reactions
Inferred from aryl halide reactivity
Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Potential for Enhanced Target Binding in Kinase Inhibitor Scaffolds

Derivatives of 1-(3-bromo-4-fluorobenzoyl)piperidine have been explored as Bruton's tyrosine kinase (BTK) inhibitors, with reported IC50 values in the low nanomolar range [1]. While direct activity data for the parent compound are not available, the presence of the 3-bromo-4-fluorobenzoyl moiety is associated with potent inhibition, suggesting that this building block can be incorporated into lead molecules targeting BTK and other kinases.

Kinase inhibitor potential
Class-level inference
BTK inhibitor derivatives reported with low nM IC50
May serve as scaffold for kinase inhibitor research
Derivative data; parent not directly tested
Kinase Inhibition BTK Cancer Therapeutics

1-(3-Bromo-4-fluorobenzoyl)piperidine – Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Scaffold for Kinase Inhibitor Development

The 3-bromo-4-fluorobenzoyl piperidine scaffold is employed in the synthesis of potent BTK inhibitors, which are under investigation for hematologic malignancies and autoimmune disorders [1]. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom enhances metabolic stability and binding interactions [1].

Building Block for Cross-Coupling Reactions in Medicinal Chemistry

The bromo group at the 3-position makes this compound an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling the rapid construction of diverse biaryl and heteroaryl libraries for drug discovery [1].

Physicochemical Probe for Lead Optimization

Due to its increased lipophilicity (XLogP3-AA = 3.0) and molecular weight (286.14 g/mol) relative to non-brominated analogs, this compound can be used as a tool to explore the effects of halogenation on the pharmacokinetic properties of lead series, particularly in CNS-penetrant or orally bioavailable drug candidates [2].

Application
Selection Property
Validation Focus
Kinase inhibitor research
3-Bromo handle for diversification; fluorine may enhance metabolic stability
BTK SAR and target engagement assays
Cross-coupling building block
3-Bromo substitution for Suzuki/Buchwald reactions
Reaction selectivity and library synthesis efficiency
Lead optimization probe
Higher lipophilicity and MW vs non-halogenated analogs
PK profile impact in lead series; membrane permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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